molecular formula C4Cl3NOS B1314353 4,5-Dichloroisothiazole-3-carbonyl chloride CAS No. 220769-88-0

4,5-Dichloroisothiazole-3-carbonyl chloride

Cat. No. B1314353
M. Wt: 216.5 g/mol
InChI Key: MIPDGENRSWVXEQ-UHFFFAOYSA-N
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Description

“4,5-Dichloroisothiazole-3-carbonyl chloride” is a chemical compound with the formula C4Cl3NOS . It is used for research purposes and is known to have a molecular weight of 216.47 .


Synthesis Analysis

The synthesis of “4,5-Dichloroisothiazole-3-carbonyl chloride” involves reactions with various compounds. For instance, it has been synthesized by reactions with ammonia, heterocyclic and aromatic amines, and functionally substituted alcohols and phenols . The reaction conditions vary, but some examples include reactions with pyridine in diethyl ether at 20 - 23℃ , and with triethylamine in diethyl ether for 5h at reflux .


Chemical Reactions Analysis

“4,5-Dichloroisothiazole-3-carbonyl chloride” has been involved in the synthesis of previously unknown 4,5-dichloroisothiazole-3-carboxylic acid amides and esters . These were synthesized by reactions of “4,5-Dichloroisothiazole-3-carbonyl chloride” with ammonia, heterocyclic and aromatic amines, and functionally substituted alcohols and phenols .

Scientific Research Applications

Synthesis of Derivatives

  • Chemical Synthesis : 4,5-Dichloroisothiazole-3-carbonyl chloride has been utilized in the synthesis of various chemical compounds. It reacts with ammonia, heterocyclic and aromatic amines, and functionally substituted alcohols and phenols to form previously unknown 4,5-dichloroisothiazole-3-carboxylic acid amides and esters (Nechai et al., 2004).

Applications in Organic Chemistry

  • Quinine Derivatives : It is used in producing quinine derivatives, showing significant applications in antiviral, antimicrobial, and analgesic activities. Specific derivatives, particularly those with isoxazole and pyridine fragments, have demonstrated pronounced antibacterial activity (Mukusheva et al., 2022).
  • Ferrocene Derivatives : This chemical is crucial in synthesizing ferrocene derivatives, linking ferrocene and isothiazole moieties through various structural fragments, which can lead to the formation of compounds like ferrocenophane containing 4,5-dichloroisothiazole moieties (Kletskov et al., 2017).

Structural Analysis

  • Crystal and Molecular Structure Analysis : X-ray structural data are used to study the chemical's interaction with other compounds, demonstrating changes in bond lengths and explaining these changes through concepts like conjugation with the carboxylic acid (Verenich et al., 1992).

Biological Activity and Potentiation

  • Biological Activity : Some compounds synthesized using 4,5-dichloroisothiazole-3-carbonyl chloride exhibit biological activities. For instance, certain derivatives have shown a potentiating action in binary mixtures with insecticides, indicating its potential in augmenting the efficacy of other agents (Potkin et al., 2016).

Safety And Hazards

The safety data sheet for “4,5-Dichloroisothiazole-3-carbonyl chloride” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4,5-dichloro-1,2-thiazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl3NOS/c5-1-2(3(6)9)8-10-4(1)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPDGENRSWVXEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SN=C1C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514521
Record name 4,5-Dichloro-1,2-thiazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloroisothiazole-3-carbonyl chloride

CAS RN

220769-88-0
Record name 4,5-Dichloro-1,2-thiazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
IA Kolesnik, AV Kletskov, VI Potkin… - Russian Journal of …, 2021 - Springer
The acylation of glycylglycine and its morpholide with 4,5-dichloroisothiazole-3-carbonyl chloride gave the corresponding N-(4,5-dichloroisothiazole-3-ylcarbonyl) derivatives. N-[5-(p-…
Number of citations: 4 link.springer.com
SK Petkevich, EA Dikusar, AV Kletskov… - Russian Journal of …, 2018 - Springer
Alkylation of fluorophenols and phenolic aldehydes with 5-phenyl(p-tolyl)-3-chloromethylisoxazole under the Williamson reaction conditions afforded the corresponding ethers. …
Number of citations: 4 link.springer.com
AV Kletskov, IA Kolesnik, EA Dikusar… - Russian Journal of …, 2017 - Springer
Conjugates of ferrocene and 4,5-dichloroisothiazole were synthesized, where the ferrocene and isothiazole moieties are linked through various structural fragments. The acylation of …
Number of citations: 4 link.springer.com
NI Nechai, EA Dikusar, VI Potkin… - Russian journal of organic …, 2004 - Springer
Previously unknown 4,5-dichloroisothiazole-3-carboxylic acid amides and esters were synthesized by reactions of 4,5-dichloroisothiazole-3-carbonyl chloride with ammonia, …
Number of citations: 8 link.springer.com
VI Potkin, SK Petkevich, AV Kletskov… - Russian Journal of …, 2014 - Springer
An efficient procedure have been developed for the selective reduction of the carbonyl group in phenyl trichlorovinyl ketone and aryl trichloroallyl ketones by the action of NaBH 4 in …
Number of citations: 1 link.springer.com
VI Potkin, SK Petkevich, YS Zubenko… - Russian Journal of …, 2007 - Springer
By acylation of benzene, toluene, and p-xylene with 4,5-dichloroisothiazole-3-carbonyl chloride the corresponding aryl 4,5-dichloroisothiazol-3-yl ketones were obtained. By reaction of …
Number of citations: 4 link.springer.com
VI Potkin, SK Petkevich, AV Kletskov… - Russian Journal of …, 2013 - Springer
Acylation of benzene and toluene with 5-phenyl- and 5-(p-tolyl)isoxazole-3-carbonyl chlorides gave 5-phenyl(or p-tolyl)isoxazol-3-yl phenyl(or p-tolyl)ketones which were reduced to the …
Number of citations: 25 link.springer.com
YS Zubenko, VI Potkin - Synthesis, 2009 - thieme-connect.com
Fluoride-mediated nucleophilic substitution reactions of tert-butyl 4, 5-dichloroisothiazole-3-carboxylate with various amines occur under mild conditions yielding 5-(alkylamino) …
Number of citations: 2 www.thieme-connect.com
CICCI COCI - Russian Journal of Organic Chemistry, 2004 - Consultants Bureau
Number of citations: 0
ИА Колесник, СК Петкевич, АВ Клецков… - Журнал органической …, 2021 - elibrary.ru
Ацилированием глицилглицина и его морфолиламида 4, 5-дихлоризотиазол-3-карбонила хлоридом синтезированы соответствующие 4, 5-дихлоризотиазолкарбониламиды. …
Number of citations: 0 elibrary.ru

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